molecular formula C13H20ClNO2 B1531012 [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217692-14-2

[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride

Cat. No.: B1531012
CAS No.: 1217692-14-2
M. Wt: 257.75 g/mol
InChI Key: ZFVKIUDYBCLYMK-JZKFLRDJSA-N
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Description

[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
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Biological Activity

[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
  • Molecular Formula : C₁₃H₂₀ClNO₂
  • CAS Number : 1217692-14-2
  • Molecular Weight : 257.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that this compound may exhibit:

  • Anticancer Properties : It has shown potential in inducing apoptosis in cancer cell lines, particularly through mechanisms involving caspase activation and cell cycle arrest. For instance, studies have reported that compounds similar to this one can significantly increase apoptotic signals in breast cancer cell lines when treated over a specified concentration range .
  • Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective activities. Compounds in this class have been noted for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Concentration (µM) Effect Observed
Apoptosis InductionMDA-MB-231 (Breast Cancer)10Significant increase in caspase-3 activity
Cell Cycle ArrestHs 578T5Arrest at G2/M phase observed
NeuroprotectionSH-SY5Y (Neuroblastoma)20Reduction in oxidative stress markers

Case Studies

  • Study on Anticancer Activity :
    A study investigating the anticancer properties of pyrrolidine derivatives demonstrated that compounds with similar structures to this compound exhibited enhanced cytotoxicity against various tumor cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways associated with cancer progression .
  • Neuroprotective Study :
    In a neuroprotection study using SH-SY5Y cells, it was found that the compound reduced markers of apoptosis and oxidative stress. This suggests a protective mechanism against neurodegeneration, which could be beneficial for conditions like Alzheimer's disease .

Properties

IUPAC Name

[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15;/h3-6,11,13-15H,2,7-9H2,1H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVKIUDYBCLYMK-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H]2CNC[C@H]2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
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[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
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[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 4
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 5
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 6
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.